ENMD-2076

Descripción general

Descripción

ENMD-981693 es una molécula novedosa, activa por vía oral, que se descubrió a través de un esfuerzo de cribado dirigido a las quinasas Aurora, una familia de quinasas serina/treonina esenciales para la progresión mitótica. Es selectiva para la isoforma Aurora A y ha mostrado una actividad significativa contra una amplia gama de objetivos de tirosina quinasa, lo que la convierte en una candidata prometedora para terapias oncológicas .

Métodos De Preparación

La síntesis de ENMD-981693 implica la preparación de una base libre de vinil-pirimidina. El compuesto se sintetiza a través de una serie de reacciones, incluida la formación de un anillo de pirimidina y la posterior funcionalización para introducir los sustituyentes necesarios. Los métodos de producción industrial implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

ENMD-981693 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución son comunes, donde los sustituyentes específicos en el anillo de pirimidina se pueden reemplazar con otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

ENMD-981693 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la quinasa y el papel de las quinasas Aurora en la división celular.

Biología: El compuesto se utiliza para investigar los mecanismos de regulación del ciclo celular y la apoptosis.

Medicina: ENMD-981693 ha mostrado una actividad antitumoral significativa en modelos preclínicos, lo que la convierte en una candidata potencial para la terapia contra el cáncer. .

Mecanismo De Acción

ENMD-981693 ejerce sus efectos al inhibir múltiples objetivos de quinasa, incluidas Aurora A, Flt3, CSF1R, Lck, JAK2 y c-Kit. La inhibición de estas quinasas interrumpe las vías de señalización críticas involucradas en la división celular, la angiogénesis y el crecimiento tumoral. El compuesto induce el arresto del ciclo celular G2/M seguido de apoptosis, sin causar endo-reduplicación, que es un problema común con otros inhibidores de Aurora B .

Comparación Con Compuestos Similares

ENMD-981693 es único en su selectividad para la isoforma Aurora A y su amplio espectro de actividad contra múltiples objetivos de tirosina quinasa. Los compuestos similares incluyen:

Imatinib: Un inhibidor de la quinasa utilizado para la leucemia mieloide crónica, pero con un espectro de actividad diferente.

MK-0457 (VX-680): Un inhibidor de la quinasa Aurora que también se dirige a Aurora B, lo que lleva a la endo-reduplicación.

AZD1152: Otro inhibidor de la quinasa Aurora con un perfil de selectividad diferente.

ENMD-981693 destaca por su capacidad de inhibir una amplia gama de quinasas y su potente actividad antitumoral en modelos preclínicos .

Actividad Biológica

ENMD-2076 is a novel orally active small molecule that functions primarily as an inhibitor of Aurora A kinase and various angiogenic pathways. This compound has garnered attention for its potential therapeutic applications in treating various malignancies, including solid tumors and hematologic cancers. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound's mechanism of action involves several critical pathways associated with tumor growth and survival:

- Aurora A Kinase Inhibition : this compound selectively inhibits Aurora A kinase, which plays a vital role in mitosis. This inhibition disrupts cell division, leading to apoptosis in cancer cells.

- Angiogenesis Inhibition : The compound also targets angiogenic kinases such as VEGFRs (Vascular Endothelial Growth Factor Receptors) and FGFRs (Fibroblast Growth Factor Receptors), hindering the formation of new blood vessels essential for tumor growth .

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across various cancer cell lines:

- IC50 Values : The compound exhibited IC50 values ranging from 0.025 to 0.7 μmol/L against a wide range of human solid tumors and hematologic cancer cell lines .

In Vivo Studies

In animal models, this compound has shown promising results:

- Tumor Regression : In xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines, this compound induced regression or complete inhibition of tumor growth at well-tolerated doses .

- Pharmacodynamics : Single doses of this compound resulted in sustained inhibition of Flt3 activation and angiogenic tyrosine kinases like VEGFR2/KDR and FGFR1/2 .

Phase I Trials

Initial clinical trials focused on determining the maximum tolerated dose (MTD) and pharmacokinetic profiles. Results indicated biologic activity in patients with refractory advanced solid malignancies .

Phase II Trials

Several Phase II trials have been conducted to evaluate the efficacy of this compound in specific cancer types:

- Triple-Negative Breast Cancer (TNBC) :

- Soft Tissue Sarcoma :

- Other Malignancies :

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Patient Response : In one trial involving patients with metastatic TNBC, two patients achieved partial responses lasting over six months, while a significant percentage maintained stable disease .

Summary Table of Key Findings

| Study Type | Cancer Type | Objective Response Rate | Notable Findings |

|---|---|---|---|

| Phase I | Various Solid Tumors | N/A | Established MTD; pharmacokinetic profiles studied |

| Phase II | Triple-Negative Breast | 16.7% | Correlation between p53/p73 levels and sensitivity |

| Phase II | Soft Tissue Sarcoma | N/A | Identified mutations linked to treatment benefit |

| Preclinical Studies | Various Tumor Models | N/A | Induced apoptosis; inhibited angiogenesis |

Propiedades

IUPAC Name |

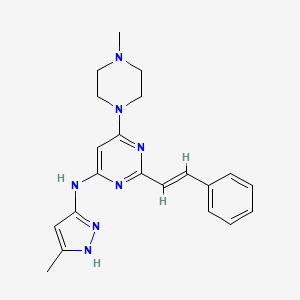

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYVHBZHAISJM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239430 | |

| Record name | ENMD-2076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934353-76-1 | |

| Record name | ENMD-2076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934353761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-2076 free base | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENMD-2076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENMD-981693 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6U9WP10T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ENMD-2076 and what makes it a promising anti-cancer agent?

A1: (E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine, also known as this compound, is a novel, orally active small molecule kinase inhibitor that targets multiple pathways crucial for tumor growth and survival. [, , ] This includes inhibiting angiogenesis, proliferation, and cell cycle progression. [] this compound demonstrates selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). []

Q2: What is the mechanism of action of this compound?

A2: this compound primarily acts by inhibiting Aurora A kinase, along with other angiogenic kinases including VEGFR2/KDR and FGFR1 and 2. [, , ] This multi-targeted approach leads to G2/M cell cycle arrest, increased aneuploidy, and ultimately, cell death in susceptible cancer cell lines. [] In vivo, this compound exhibits antitumor activity through multiple mechanisms including anti-proliferative, anti-angiogenic, and anti-metabolic effects. []

Q3: What cancers has this compound shown preclinical activity against?

A3: Preclinical studies have shown promising results for this compound in various cancer models including:

- Triple-negative breast cancer (TNBC): Demonstrates robust anti-cancer activity, especially in models with p53 mutations. [, , , , , ]

- Hepatocellular carcinoma (HCC): Shows significant tumor growth inhibition in xenograft models, outperforming sorafenib. [, ]

- Multiple myeloma (MM): Exhibits potent single-agent activity and synergistic effects when combined with lenalidomide. [, , , , ]

- Acute myeloid leukemia (AML): Shows activity and potential to overcome chemo-resistance, particularly when combined with cytarabine. [, , , ]

- Colorectal cancer (CRC): Displays anti-proliferative effects, cell cycle arrest, and anti-tumor activity in both cell lines and patient-derived xenograft models. [, ]

Q4: What is the role of p53 in the anti-tumor activity of this compound?

A4: In TNBC, the sensitivity to this compound appears to be influenced by p53 status. [] Preclinical models indicate that cell lines with a p53 mutation and increased p53 expression tend to be more sensitive to the cytotoxic and pro-apoptotic effects of this compound. [] Interestingly, even in models with mutant p53, treatment with this compound led to increased p53 and p73 levels. [] This suggests a complex interplay between this compound and the p53 pathway, warranting further investigation.

Q5: What are the potential biomarkers for predicting response to this compound?

A5: Research on predictive biomarkers for this compound is ongoing. Some findings suggest potential correlations:

- TNBC: p53 mutation and increased p53 expression were associated with greater sensitivity to this compound. [, ] Additionally, p73 upregulation correlated with sensitivity, while its loss and increased senescence markers were linked to resistance. []

- HCC: Overexpression of FGFR1 may serve as a predictive biomarker for response to this compound. []

- OCCC: Loss of ARID1A correlated with better progression-free survival (PFS) on this compound, suggesting its potential as a predictive biomarker. []

Q6: Has this compound shown efficacy in clinical trials?

A6: this compound has been evaluated in multiple Phase I and II clinical trials:

- Ovarian Cancer: In a Phase II trial for platinum-resistant ovarian cancer, this compound demonstrated activity with an acceptable safety profile. [, ]

- TNBC: A two-institution Phase II trial in patients with locally advanced or metastatic TNBC refractory to prior chemotherapy showed a 6-month clinical benefit rate of 16.7%. []

- Fibrolamellar Carcinoma (FLC): A Phase II trial did not show significant efficacy for this compound as a single agent in this cancer type. []

- Other Cancers: Phase I trials have been conducted in various hematological malignancies, including AML and MM, showing promising results and paving the way for further investigation. [, ]

Q7: What are the known mechanisms of resistance to this compound?

A7: Similar to other kinase inhibitors, resistance to this compound can develop. Research suggests:

- TNBC: Senescence, characterized by p73 loss and increased p16 expression and senescence-associated beta-galactosidase activity, was associated with both intrinsic and acquired resistance. []

- Leukemia: In vitro models of resistance to the Aurora B inhibitor ZM447439, structurally similar to this compound, showed a specific point mutation (G160E) in the kinase domain of Aurora B. This mutation may hinder the binding of Aurora kinase inhibitors, suggesting a potential mechanism for acquired resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.